molecular formula C13H15NO4 B14044259 Benzyl (R)-2-formylmorpholine-4-carboxylate

Benzyl (R)-2-formylmorpholine-4-carboxylate

Cat. No.: B14044259
M. Wt: 249.26 g/mol
InChI Key: DTDURKKZGXQXMS-GFCCVEGCSA-N
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Description

Benzyl ®-2-formylmorpholine-4-carboxylate is an organic compound that features a benzyl group attached to a morpholine ring, which is further substituted with a formyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ®-2-formylmorpholine-4-carboxylate typically involves the reaction of benzyl bromide with ®-2-formylmorpholine-4-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: Benzyl ®-2-formylmorpholine-4-carboxylate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl ®-2-hydroxymorpholine-4-carboxylate.

    Substitution: Various benzyl-substituted morpholine derivatives.

Scientific Research Applications

Benzyl ®-2-formylmorpholine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Benzyl ®-2-formylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can facilitate binding to hydrophobic pockets, while the formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Benzyl alcohol: Similar in having a benzyl group but lacks the morpholine ring and formyl group.

    Benzyl benzoate: Contains a benzyl group and a benzoate ester but lacks the morpholine ring.

    Morpholine derivatives: Compounds like morpholine-4-carboxylate share the morpholine ring but differ in other substituents.

Uniqueness: Benzyl ®-2-formylmorpholine-4-carboxylate is unique due to the combination of the benzyl group, morpholine ring, and formyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

benzyl (2R)-2-formylmorpholine-4-carboxylate

InChI

InChI=1S/C13H15NO4/c15-9-12-8-14(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2/t12-/m1/s1

InChI Key

DTDURKKZGXQXMS-GFCCVEGCSA-N

Isomeric SMILES

C1CO[C@H](CN1C(=O)OCC2=CC=CC=C2)C=O

Canonical SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)C=O

Origin of Product

United States

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